4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Overview
Description
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a 4-methylphenyl group and a carboxylic acid group
Scientific Research Applications
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Future Directions
The future directions for research on “4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid” could include further studies to elucidate its synthesis, properties, and potential biological activities. Given the known biological activities of thiazole compounds, it could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid are not well-defined. Given the lack of information on its targets and mode of action, it’s challenging to predict which pathways might be impacted. It’s plausible that this compound could influence a range of biochemical processes, depending on its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylthiazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
2-Phenylthiazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to different chemical properties and applications.
Uniqueness
4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both a 4-methylphenyl group and a carboxylic acid group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRIJRPTDSEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563870 | |
Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123971-35-7 | |
Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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